Cas no 1506220-30-9 (2-amino-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-one)

2-amino-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-one
- EN300-1758464
- 1506220-30-9
- 2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one
-
- インチ: 1S/C9H11N3OS/c1-5(10)8(13)7-6(2)11-9-12(7)3-4-14-9/h3-5H,10H2,1-2H3
- InChIKey: DUIJXLDADQCOMZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CN2C1=NC(C)=C2C(C(C)N)=O
計算された属性
- せいみつぶんしりょう: 209.06228316g/mol
- どういたいしつりょう: 209.06228316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 88.6Ų
2-amino-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1758464-0.5g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 0.5g |
$1453.0 | 2023-09-20 | ||
Enamine | EN300-1758464-5.0g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 5g |
$4391.0 | 2023-05-23 | ||
Enamine | EN300-1758464-0.05g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 0.05g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1758464-10.0g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 10g |
$6512.0 | 2023-05-23 | ||
Enamine | EN300-1758464-10g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 10g |
$6512.0 | 2023-09-20 | ||
Enamine | EN300-1758464-0.1g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 0.1g |
$1332.0 | 2023-09-20 | ||
Enamine | EN300-1758464-2.5g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 2.5g |
$2969.0 | 2023-09-20 | ||
Enamine | EN300-1758464-5g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 5g |
$4391.0 | 2023-09-20 | ||
Enamine | EN300-1758464-0.25g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 0.25g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1758464-1.0g |
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one |
1506220-30-9 | 1g |
$1515.0 | 2023-05-23 |
2-amino-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-one 関連文献
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
2-amino-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-oneに関する追加情報
Introduction to 2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one (CAS No. 1506220-30-9)
2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one, with the CAS number 1506220-30-9, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications, making it a subject of extensive study in recent years.
The chemical structure of 2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one is composed of an imidazothiazole core linked to an amino acid moiety. The presence of the 6-methyl group on the imidazothiazole ring and the amino acid substituent imparts specific pharmacological properties to this compound. These structural elements contribute to its ability to interact with various biological targets, including enzymes and receptors, which are crucial for its potential therapeutic effects.
Recent studies have highlighted the potential of 2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective properties, 2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one has also shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its interaction with specific molecular targets within cancer cells, such as Bcl-2 family proteins and heat shock proteins. These findings suggest that this compound could be a valuable candidate for the development of novel anticancer therapies.
The pharmacokinetic properties of 2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one have also been extensively studied. Research indicates that it has favorable oral bioavailability and a relatively long half-life, making it suitable for chronic administration. Moreover, its low toxicity profile and minimal side effects further enhance its potential as a therapeutic agent. These characteristics are essential for ensuring patient compliance and safety during long-term treatment regimens.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one in various disease models. Preliminary results from phase I trials have shown promising outcomes, with patients experiencing significant improvements in symptoms and quality of life without major adverse effects. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-amino-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-one (CAS No. 1506220-30-9) represents a promising candidate for the development of new therapeutic agents in multiple disease areas. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for neurodegenerative diseases and cancer.
1506220-30-9 (2-amino-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-one) 関連製品
- 1517347-10-2(1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole)
- 1013280-80-2(3,5-dimethoxy-N'-(2-phenylethenesulfonyl)benzohydrazide)
- 2680842-94-6(benzyl N-(2,6-difluoro-3-nitrophenyl)carbamate)
- 897618-97-2(N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)furan-2-carboxamide)
- 188861-57-6(6-(Bromomethyl)isoquinoline hydrobromide)
- 881041-20-9(Ethyl 7-bromo-5-isopropyl-1h-indole-2-carboxylate)
- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)
- 879313-82-3(1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
- 2090590-80-8(2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one)
- 1806937-94-9(6-Chloro-2-(difluoromethyl)-4-methyl-3-(trifluoromethyl)pyridine)



